molecular formula C13H17F2N3O2 B7360367 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide

4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide

Cat. No. B7360367
M. Wt: 285.29 g/mol
InChI Key: REXBLYDLDOUVHL-UHFFFAOYSA-N
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Description

4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide, also known as DFECC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide involves the inhibition of various enzymes and proteins involved in the regulation of cell growth and survival. 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin structure. Additionally, 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of tumor growth. Additionally, 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential applications in cancer research and drug development.

Advantages and Limitations for Lab Experiments

4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide also has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the research and development of 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide, including the optimization of its synthesis method, the identification of its molecular targets, and the development of new derivatives with improved properties. Additionally, further studies are needed to explore the potential applications of 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide is a chemical compound with significant potential for scientific research and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide in various fields and to develop new derivatives with improved properties.

Synthesis Methods

4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl 4,4-difluoroacetoacetate to form 4,4-difluoro-N-(2-hydroxyethyl)cyclohexanecarboxamide, which is then further reacted with 2-chloro-1-(2-oxo-1H-pyrimidin-5-yl)ethanone to form 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide.

Scientific Research Applications

4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide has been found to have potential applications in various fields, including cancer research, drug development, and agricultural science. In cancer research, 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and suppressing tumor growth. In drug development, 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In agricultural science, 4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide has been used as a pesticide for the control of pests and diseases in crops.

properties

IUPAC Name

4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3O2/c14-13(15)4-1-10(2-5-13)11(19)16-6-3-9-7-17-12(20)18-8-9/h7-8,10H,1-6H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXBLYDLDOUVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCCC2=CNC(=O)N=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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